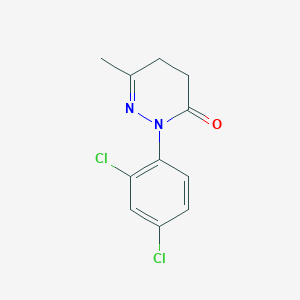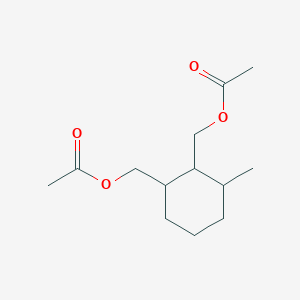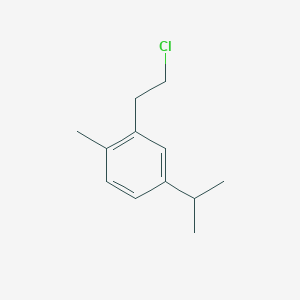
Acetyltriethylgermane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyltriethylgermane: is an organogermanium compound characterized by the presence of an acetyl group attached to a triethylgermane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acetyltriethylgermane can be synthesized through several methods. One common approach involves the reaction of triethylgermane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions: Acetyltriethylgermane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to simpler germanium-containing compounds.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Germanium dioxide and acetyl derivatives.
Reduction: Simpler germanium hydrides.
Substitution: Various substituted germanium compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Acetyltriethylgermane is used as a precursor in the synthesis of organogermanium compounds, which are valuable intermediates in organic synthesis and catalysis.
Medicine: this compound and its derivatives are being investigated for their potential therapeutic effects, particularly in the treatment of diseases where germanium compounds have shown efficacy.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including semiconductors and optoelectronic devices, due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which acetyltriethylgermane exerts its effects involves the interaction of the germanium atom with various molecular targets. Germanium compounds are known to interact with biological molecules, potentially modulating enzyme activity and cellular signaling pathways. The acetyl group may also play a role in enhancing the compound’s reactivity and specificity.
Comparación Con Compuestos Similares
Triethylgermane: Lacks the acetyl group, resulting in different reactivity and applications.
Acetyltrimethylgermane: Similar structure but with methyl groups instead of ethyl groups, leading to variations in physical and chemical properties.
Uniqueness: Acetyltriethylgermane is unique due to the presence of both acetyl and triethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in synthesis, research, and industry.
Propiedades
Número CAS |
13433-79-9 |
|---|---|
Fórmula molecular |
C8H18GeO |
Peso molecular |
202.86 g/mol |
Nombre IUPAC |
1-triethylgermylethanone |
InChI |
InChI=1S/C8H18GeO/c1-5-9(6-2,7-3)8(4)10/h5-7H2,1-4H3 |
Clave InChI |
UPFCZJFHRXHVDM-UHFFFAOYSA-N |
SMILES canónico |
CC[Ge](CC)(CC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,4-dimethoxyphenyl)methylideneamino]-4-(propanoylamino)benzamide](/img/structure/B14722284.png)
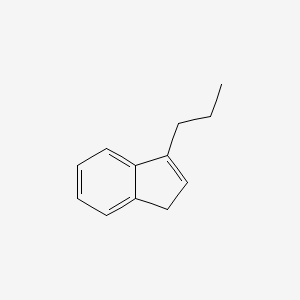

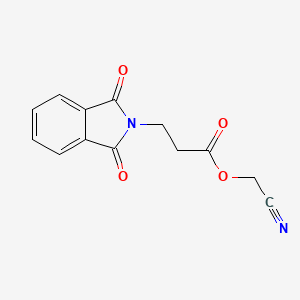

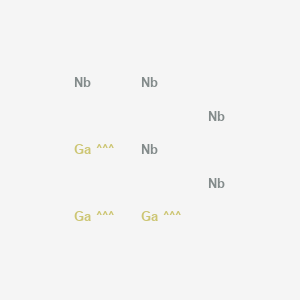
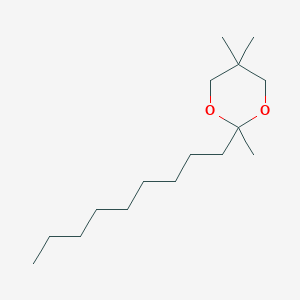
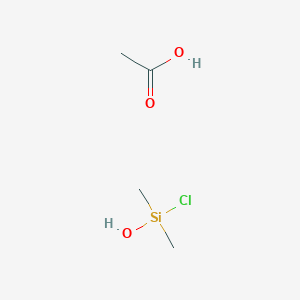
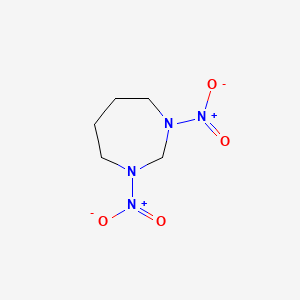
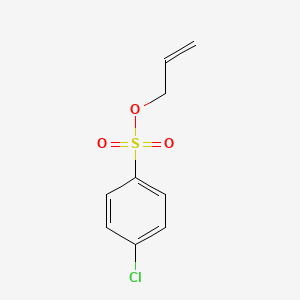
![[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol](/img/structure/B14722363.png)
